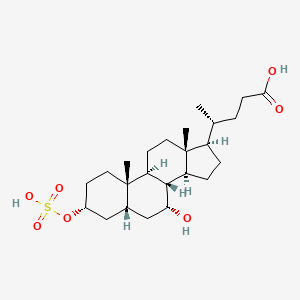

Chenodeoxycholic acid 3-sulfate

Description

Properties

IUPAC Name |

(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O7S/c1-14(4-7-21(26)27)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(31-32(28,29)30)12-15(23)13-20(22)25/h14-20,22,25H,4-13H2,1-3H3,(H,26,27)(H,28,29,30)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMOBEGYTDWMIG-BSWAIDMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40611654 | |

| Record name | (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chenodeoxycholic acid 3-sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

59132-32-0 | |

| Record name | Chenodeoxycholic acid 3-sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59132-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chenodeoxycholic acid 3-sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Hepatic Synthesis Pathway of Chenodeoxycholic Acid 3-Sulfate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chenodeoxycholic acid (CDCA), a primary bile acid synthesized in the liver, undergoes a critical detoxification process through sulfation, primarily at the 3-hydroxyl position, to form chenodeoxycholic acid 3-sulfate (CDCA-3S). This biotransformation is a crucial mechanism for mitigating the potential cytotoxicity of elevated intrahepatic bile acid concentrations, particularly under cholestatic conditions. The sulfation of CDCA is catalyzed by the cytosolic enzyme Sulfotransferase 2A1 (SULT2A1), utilizing 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the essential sulfonate donor. The expression and activity of SULT2A1 are tightly regulated by a network of nuclear receptors, including the pregnane (B1235032) X receptor (PXR) and the farnesoid X receptor (FXR), which act as sensors for xenobiotics and endogenous bile acids. This technical guide provides a comprehensive overview of the CDCA 3-sulfate synthesis pathway, including the core biochemical reaction, regulatory networks, quantitative data, and detailed experimental protocols for its investigation.

Core Synthesis Pathway of this compound

The synthesis of CDCA-3S in hepatocytes is a single-step enzymatic reaction catalyzed by SULT2A1. This enzyme facilitates the transfer of a sulfonate group from the universal donor PAPS to the 3α-hydroxyl group of CDCA.

Key Components:

-

Substrate: Chenodeoxycholic acid (CDCA)

-

Enzyme: Sulfotransferase 2A1 (SULT2A1), also known as dehydroepiandrosterone (B1670201) sulfotransferase (DHEA-ST)[1].

-

Co-substrate (Sulfonate Donor): 3'-phosphoadenosine-5'-phosphosulfate (PAPS)[2][3].

-

Product: this compound (CDCA-3S)

The reaction increases the water solubility of CDCA, which facilitates its elimination from the liver and reduces its potential for cellular damage[4].

The Co-Substrate: 3'-Phosphoadenosine-5'-Phosphosulfate (PAPS)

The availability of PAPS is a rate-limiting factor for sulfation reactions[5][6]. PAPS is synthesized in the cytosol of hepatocytes through a two-step process catalyzed by the bifunctional enzyme PAPS synthase (PAPSS)[7][8].

-

ATP Sulfurylase Activity: ATP and inorganic sulfate (B86663) (SO₄²⁻) are converted to adenosine-5'-phosphosulfate (B1198388) (APS) and pyrophosphate (PPi).

-

APS Kinase Activity: APS is then phosphorylated by another molecule of ATP to form PAPS and ADP.

The Sulfation Reaction

Once synthesized, PAPS is utilized by SULT2A1 to sulfonate CDCA.

Regulatory Mechanisms

The expression of SULT2A1 is under the control of nuclear receptors that sense the levels of bile acids and xenobiotics, ensuring an adaptive response to fluctuations in their concentrations.

Regulation by Pregnane X Receptor (PXR)

PXR is a key xenobiotic sensor in the liver. Upon activation by a wide range of ligands, including certain bile acids like lithocholic acid (a metabolite of CDCA), PXR forms a heterodimer with the retinoid X receptor (RXR) and binds to PXR response elements (PXREs) in the promoter region of target genes, including SULT2A1, to upregulate their transcription[9][10].

Regulation by Farnesoid X Receptor (FXR)

FXR is the primary bile acid sensor in the liver and intestine. Activation of FXR by bile acids, including CDCA, initiates a signaling cascade that can indirectly influence SULT2A1 expression. In the liver, activated FXR induces the expression of the small heterodimer partner (SHP), which in turn can modulate the activity of other transcription factors[11][12][13]. While some studies suggest a positive regulatory role of FXR on SULT2A1, others indicate a more complex interplay, with the potential for negative regulation under certain conditions[14].

Quantitative Data

The following tables summarize key quantitative parameters related to the CDCA 3-sulfate synthesis pathway.

Table 1: Hepatic Concentrations of Chenodeoxycholic Acid

| Condition | CDCA Concentration (nmol/g liver) | Reference |

| Normal Liver | 56.1 ± 24.2 | [15] |

| Chronic Cholestasis | 88.15 (41% of 215) | [15] |

Table 2: Kinetic Parameters of Human SULT2A1 for Bile Acids

| Substrate | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) | Reference |

| Chenodeoxycholic Acid (CDCA) | Not explicitly stated | Not explicitly stated | ~1/9th of UDCA | [9][16] |

| Deoxycholic Acid (DCA) | Not explicitly stated | Not explicitly stated | ~1/6th of UDCA | [9][16] |

| Ursodeoxycholic Acid (UDCA) | Not explicitly stated | Not explicitly stated | Highest among dihydroxy bile acids | [9][16] |

| Lithocholic Acid (LCA) | ≤1 | Not explicitly stated | High affinity | [17] |

| Dehydroepiandrosterone (DHEA) | 3.8 | 130.8 | 34.4 | [16] |

Table 3: Intracellular PAPS Concentration

| Cell Type/Condition | PAPS Concentration | Reference |

| Isolated Rat Hepatocytes | Reduced by up to 93% in the presence of a sulfation substrate (acetaminophen) | [6] |

| Human Liver | Apparent Km for APS in PAPS synthesis is 16.8-17.6 µM | [18] |

Note: Direct measurement of absolute PAPS concentration in human hepatocytes is not specified in the search results. The data from rat hepatocytes suggests that its concentration is dynamic and can be significantly depleted during active sulfation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the CDCA 3-sulfate synthesis pathway.

SULT2A1 Enzyme Activity Assay

This protocol is adapted from methods described for SULT activity assays using a radiolabeled co-substrate[19][20].

Objective: To determine the kinetic parameters (Km and Vmax) of SULT2A1 for CDCA.

Materials:

-

Recombinant human SULT2A1 or human liver cytosol

-

Chenodeoxycholic acid (CDCA) stock solution

-

[³⁵S]PAPS (radiolabeled 3'-phosphoadenosine-5'-phosphosulfate)

-

Reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0, containing 10 mM MgCl₂, 5 mM dithiothreitol)

-

Scintillation cocktail

-

Microcentrifuge tubes

-

Water bath or incubator at 37°C

-

Liquid scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, a range of CDCA concentrations (e.g., 0.1 to 50 µM), and a fixed, saturating concentration of [³⁵S]PAPS (e.g., 20 µM).

-

Enzyme Addition: Pre-incubate the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding a known amount of recombinant SULT2A1 or liver cytosol.

-

Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 10-30 minutes) within the linear range of the assay.

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by boiling for 2 minutes.

-

Separation of Product: Separate the radiolabeled product (CDCA-3-[³⁵S]sulfate) from the unreacted [³⁵S]PAPS. This can be achieved by various methods, such as thin-layer chromatography (TLC) or by a precipitation method where unreacted PAPS is precipitated with barium hydroxide (B78521) and zinc sulfate[19].

-

Quantification: Quantify the radioactivity of the product using a liquid scintillation counter.

-

Data Analysis: Plot the reaction velocity (pmol of product formed/min/mg of protein) against the CDCA concentration. Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Quantification of this compound by LC-MS/MS

This protocol is a generalized procedure based on established methods for bile acid analysis[21][22][23][24].

Objective: To accurately quantify the concentration of CDCA-3S in liver tissue samples.

Materials:

-

Liver tissue homogenate

-

Internal standard (e.g., deuterated CDCA-3S)

-

Protein precipitation solvent (e.g., ice-cold acetonitrile or methanol)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Analytical column (e.g., C18 reverse-phase column)

-

Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)

Procedure:

-

Sample Preparation: Homogenize a known weight of liver tissue in a suitable buffer.

-

Extraction and Protein Precipitation: To a known volume of the homogenate, add a known amount of the internal standard. Precipitate the proteins by adding 3-4 volumes of ice-cold acetonitrile. Vortex and centrifuge to pellet the protein.

-

Supernatant Collection: Carefully collect the supernatant containing the bile acids.

-

Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase.

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the bile acids using a gradient elution on a C18 column.

-

Detect and quantify CDCA-3S and the internal standard using multiple reaction monitoring (MRM) in negative ion mode. The specific precursor-to-product ion transitions for CDCA-3S will need to be optimized.

-

-

Data Analysis: Construct a standard curve using known concentrations of CDCA-3S. Calculate the concentration of CDCA-3S in the liver tissue sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

Northern Blot Analysis of SULT2A1 mRNA

This protocol provides a general workflow for detecting and quantifying SULT2A1 mRNA levels in hepatocytes[7].

Objective: To determine the relative expression level of SULT2A1 mRNA in hepatocytes under different experimental conditions.

Materials:

-

Hepatocytes (cultured or isolated)

-

RNA extraction kit

-

Formaldehyde, formamide, MOPS buffer for gel electrophoresis

-

Agarose

-

Nylon membrane

-

UV crosslinker

-

Hybridization buffer

-

Radiolabeled or DIG-labeled DNA or RNA probe specific for SULT2A1

-

Wash buffers of varying stringency

-

Phosphorimager or X-ray film

Procedure:

-

RNA Extraction: Isolate total RNA from hepatocytes using a commercial kit or standard guanidinium (B1211019) thiocyanate-phenol-chloroform extraction. Assess RNA integrity and quantity.

-

Gel Electrophoresis: Separate 10-20 µg of total RNA on a denaturing formaldehyde-agarose gel.

-

Transfer: Transfer the separated RNA from the gel to a nylon membrane by capillary action overnight.

-

Crosslinking: UV-crosslink the RNA to the membrane to permanently fix it.

-

Probe Labeling: Prepare a labeled probe specific for SULT2A1 mRNA.

-

Hybridization: Pre-hybridize the membrane to block non-specific binding sites. Then, hybridize the membrane with the labeled probe overnight at an appropriate temperature.

-

Washing: Wash the membrane with buffers of increasing stringency to remove unbound probe.

-

Detection: Detect the hybridized probe using a phosphorimager (for radioactive probes) or a chemiluminescent substrate (for DIG-labeled probes).

-

Analysis: Quantify the band intensity corresponding to SULT2A1 mRNA. Normalize the signal to a housekeeping gene (e.g., GAPDH or β-actin) to control for loading differences.

Experimental and Logical Workflow

The following diagram illustrates a logical workflow for investigating the CDCA 3-sulfate synthesis pathway.

Conclusion

The sulfation of chenodeoxycholic acid to its 3-sulfate conjugate is a vital detoxification pathway in the human liver, orchestrated by the enzyme SULT2A1 and regulated by a complex network of nuclear receptors. Understanding the intricacies of this pathway is paramount for researchers in hepatology and drug development, as its dysregulation can contribute to the pathophysiology of cholestatic liver diseases. The experimental protocols and quantitative data presented in this guide provide a robust framework for further investigation into this critical metabolic process and for the identification of novel therapeutic agents that can modulate its activity for the treatment of liver disorders.

References

- 1. Assay of 3'-phosphoadenosine 5'-phosphosulfate (PAPS) transport activity - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Plasma bile acid levels and liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SULT2A1 sulfotransferase family 2A member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. Chenodeoxycholic Acid Modulates Bile Acid Synthesis Independent of Fibroblast Growth Factor 19 in Primary Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Human Sulfotransferase Assays With PAPS Production in situ [frontiersin.org]

- 6. Sulfation of acetaminophen in isolated rat hepatocytes. Relationship to sulfate ion concentrations and intracellular levels of 3'-phosphoadenosine-5'-phosphosulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Human 3'-phosphoadenosine 5'-phosphosulfate (PAPS) synthase: biochemistry, molecular biology and genetic deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. [PDF] Bile Acid sulfation: a pathway of bile acid elimination and detoxification. | Semantic Scholar [semanticscholar.org]

- 11. Effects of ursodeoxycholic acid and chenodeoxycholic acid on human hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chenodeoxycholic Acid Modulates Bile Acid Synthesis Independent of Fibroblast Growth Factor 19 in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bio-techne.com [bio-techne.com]

- 14. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 15. Hepatic levels of bile acids in end-stage chronic cholestatic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Kinetic analysis of bile acid sulfation by stably expressed human sulfotransferase 2A1 (SULT2A1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition of Human Sulfotransferase 2A1-Catalyzed Sulfonation of Lithocholic Acid, Glycolithocholic Acid, and Taurolithocholic Acid by Selective Estrogen Receptor Modulators and Various Analogs and Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Biosynthesis of PAPS in vitro by human liver. Measurement by two independent assay procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tools.thermofisher.com [tools.thermofisher.com]

- 20. researchgate.net [researchgate.net]

- 21. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

The Role of Chenodeoxycholic Acid 3-Sulfate in the Bile Acid Pool: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chenodeoxycholic acid 3-sulfate (CDCA-3S) is a sulfated metabolite of the primary bile acid chenodeoxycholic acid (CDCA). While traditionally viewed as a detoxification product, emerging research highlights its significant role in modulating the size and composition of the bile acid pool, particularly under cholestatic conditions. This technical guide provides a comprehensive overview of the synthesis, metabolism, transport, and physiological functions of CDCA-3S. It includes detailed experimental protocols for its quantification, summarizes key quantitative data, and illustrates relevant biological pathways and experimental workflows through diagrams. This document is intended to serve as a resource for researchers and professionals in the fields of hepatology, gastroenterology, and drug development.

Introduction

Bile acids are amphipathic steroid molecules synthesized from cholesterol in the liver. They play a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins. The total concentration and composition of the bile acid pool are tightly regulated through a complex network of synthesis, conjugation, transport, and signaling pathways. Sulfation is a key phase II metabolic reaction that modifies the physicochemical properties of bile acids, enhancing their water solubility and facilitating their elimination. Chenodeoxycholic acid (CDCA) is one of the two primary bile acids in humans, and its sulfated form, this compound (CDCA-3S), has been identified as a significant component of the bile acid profile, especially in pathological states such as cholestasis. This guide delves into the multifaceted role of CDCA-3S within the broader context of bile acid homeostasis.

Synthesis and Metabolism of this compound

The formation of CDCA-3S from its precursor, chenodeoxycholic acid, is an enzymatic process primarily occurring in the liver.

Enzymatic Sulfation

The sulfation of CDCA is catalyzed by sulfotransferase enzymes (SULTs), specifically SULT2A1, which is highly expressed in the liver. This reaction involves the transfer of a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 3-hydroxyl group of CDCA.

Metabolic Fate

Once formed, CDCA-3S is relatively metabolically inert. Chromatographic analysis of bile and urine has shown that the majority of CDCA-3S is excreted without further metabolic transformation[1]. This stability is a key feature of its role as a detoxification product.

Transport and Excretion of this compound

The addition of a sulfate (B86663) group dramatically alters the transport kinetics of CDCA, favoring its elimination from the body.

Hepatic Transport

Sulfation of CDCA significantly reduces its uptake by hepatocytes from the sinusoidal blood compared to its unsulfated counterpart. This decreased hepatic influx contributes to lower intracellular concentrations of potentially toxic bile acids.

Biliary Excretion

While CDCA-3S is excreted into the bile, its biliary excretion rate is not significantly different from that of unsulfated CDCA once it is taken up by the liver. In rats, the maximum excretion rate of CDCA-3S in bile has been measured to be 1.25 µmoles/min following intravenous infusion[1].

Renal Excretion

A crucial aspect of CDCA-3S physiology is its enhanced renal excretion. The increased water solubility of the sulfated form facilitates its filtration by the glomerulus and secretion by the renal tubules. In cholestatic patients, the renal clearance of CDCA-3S is significantly higher than that of non-sulfated bile acids, establishing the urinary pathway as a major route for bile acid elimination in these conditions[2]. Studies in humans have shown that in cholestasis, the majority of urinary bile acids (over 60%) are sulfated, with chenodeoxycholic acid being the major sulfated bile acid[3]. In healthy individuals, urinary bile acid excretion is minimal[3].

Physiological Role and Clinical Significance

The primary role of CDCA-3S is in the detoxification and elimination of excess bile acids, particularly during cholestasis, a condition characterized by impaired bile flow.

Detoxification in Cholestasis

During cholestasis, the accumulation of hydrophobic bile acids within hepatocytes can lead to cellular injury and liver damage. The sulfation of CDCA to CDCA-3S serves as a protective mechanism by:

-

Reducing Hepatocellular Bile Acid Concentration: The decreased hepatic uptake and enhanced renal excretion of CDCA-3S help to lower the intracellular burden of bile acids.

-

Increasing Hydrophilicity: The sulfate conjugate is more water-soluble, reducing its detergent activity and cytotoxicity.

In patients with cholestasis, there is a significant increase in the urinary excretion of sulfated bile acids, with CDCA-3S being a prominent component[3].

Impact on Bile Acid Pool Composition

The preferential sulfation and subsequent elimination of CDCA can alter the overall composition of the bile acid pool. This shift can influence the signaling properties of the bile acid pool, as different bile acids have varying affinities for nuclear receptors such as the farnesoid X receptor (FXR).

Signaling Pathways

While the direct interaction of CDCA-3S with nuclear receptors is not well-established, its precursor, CDCA, is a potent agonist of FXR. The conversion of CDCA to CDCA-3S effectively removes an FXR agonist from the system, which can indirectly influence the expression of genes involved in bile acid, lipid, and glucose metabolism. The regulation of sulfotransferase SULT2A1 itself is complex, with some evidence suggesting negative regulation by FXR activation[2].

The pregnane (B1235032) X receptor (PXR) is another nuclear receptor involved in xenobiotic and endobiotic detoxification. PXR can be activated by lithocholic acid (a secondary bile acid derived from CDCA) and induces the expression of enzymes involved in bile acid hydroxylation and sulfation, suggesting a coordinated response to bile acid overload[4].

Quantitative Data

The concentration of CDCA-3S varies significantly between healthy and cholestatic states and across different biological fluids. The following tables summarize available quantitative data.

| Biological Fluid | Condition | CDCA-3S Concentration (µmol/L) | Reference |

| Serum | Healthy | 0.1 (0.0-1.0) | HMDB |

| Serum | Cholestasis | Significantly elevated | [3] |

| Urine | Healthy | Negligible | [3] |

| Urine (24h excretion) | Complete Obstruction | Total Bile Acids: 71.6 mg (sulfated fraction >60%) | [3] |

| Bile | Healthy | Data not consistently reported | |

| Bile | Cholestasis | Present, but variable | [3] |

Table 1: Concentration of this compound in Human Biological Fluids.

Experimental Protocols

Accurate quantification of CDCA-3S is essential for research and clinical diagnostics. The following are detailed methodologies for key experiments.

Bile Acid Extraction from Serum/Plasma

This protocol is adapted for the extraction of bile acids for subsequent LC-MS/MS analysis.

-

Sample Preparation: Thaw frozen serum or plasma samples on ice.

-

Protein Precipitation: To 100 µL of serum/plasma, add 400 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., deuterated CDCA-3S).

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50% methanol (B129727) in water with 0.1% formic acid).

-

Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

-

Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Bile Acid Extraction from Bile and Urine using Solid-Phase Extraction (SPE)

This protocol is suitable for cleaning up complex matrices like bile and urine.

-

Sample Dilution: Dilute bile or urine samples with deionized water (e.g., 1:10 dilution for bile, 1:2 for urine).

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by sequentially passing 2 mL of methanol followed by 2 mL of deionized water.

-

Sample Loading: Load the diluted sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of deionized water to remove salts and other polar impurities.

-

Elution: Elute the bile acids with 2 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described in section 6.1.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A validated LC-MS/MS method is the gold standard for the specific and sensitive quantification of CDCA-3S.

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).

-

Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, increasing linearly to elute the more hydrophobic unsulfated bile acids, followed by the more polar sulfated bile acids.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.

-

MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for CDCA-3S and the internal standard. For CDCA-3S, a common transition is m/z 471.2 -> 391.3.

In Vitro Enzymatic Sulfation of Chenodeoxycholic Acid

This assay can be used to study the kinetics and regulation of CDCA sulfation.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.4)

-

10 mM MgCl₂

-

0.5 mM PAPS (3'-phosphoadenosine-5'-phosphosulfate)

-

Varying concentrations of CDCA (substrate)

-

Recombinant human SULT2A1 enzyme or liver cytosol preparation

-

-

Initiation: Start the reaction by adding the enzyme.

-

Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Analysis: Centrifuge to pellet the precipitated protein and analyze the supernatant for the formation of CDCA-3S using LC-MS/MS.

Visualizations

Signaling Pathways and Metabolic Fate

Caption: Overview of CDCA metabolism, sulfation, and excretion pathways.

Experimental Workflow for CDCA-3S Quantification

Caption: A typical workflow for the quantification of CDCA-3S from biological samples.

Conclusion

This compound is a critical metabolite in the detoxification and elimination of bile acids, particularly in states of cholestasis. Its formation via sulfation significantly alters the physicochemical and transport properties of CDCA, promoting its excretion and thereby protecting the liver from bile acid-induced toxicity. While its direct signaling roles are still under investigation, its impact on the composition and signaling potential of the overall bile acid pool is undeniable. The methodologies outlined in this guide provide a framework for the accurate quantification of CDCA-3S, which is essential for further elucidating its role in health and disease and for the development of novel therapeutic strategies for cholestatic liver diseases. Further research is warranted to fully understand the direct biological activities of CDCA-3S and its potential as a biomarker for liver dysfunction.

References

- 1. Chenodeoxycholic acid-3-sulfate. Metabolism and excretion in the rat and hamster and effects on hepatic transport systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Urinary excretion of bile acids in cholestasis: evidence for renal tubular secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulphated and unsulphated bile acids in serum, bile, and urine of patients with cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of a xenobiotic sulfonation cascade by nuclear pregnane X receptor (PXR) - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling a Key Player in Bile Acid Homeostasis: The Discovery and History of Chenodeoxycholic Acid 3-Sulfate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of chenodeoxycholic acid 3-sulfate (CDCA-3S), a crucial metabolite in the detoxification and regulation of bile acid pathways. From its initial identification as a product of a newly recognized metabolic route to its role in complex signaling cascades, this document provides a comprehensive overview of the scientific journey that has illuminated the significance of this sulfated bile acid.

Discovery and Historical Context: A New Pathway of Bile Acid Metabolism

The story of this compound is intrinsically linked to the broader discovery of bile acid sulfation as a significant metabolic pathway. Prior to the mid-20th century, the primary metabolic fates of bile acids were understood to be conjugation with glycine (B1666218) or taurine (B1682933) and bacterial modifications in the gut.

A pivotal moment came in 1967 , when R. H. Palmer first reported the existence of sulfated bile acid metabolites in human bile, identifying them as a new pathway of bile acid metabolism.[1][2] This seminal work, which initially focused on the sulfation of lithocholic acid, opened the door for investigating the sulfation of other bile acids.[3]

Subsequent research in the 1970s solidified the importance of sulfation, particularly for the more hydrophobic and potentially toxic bile acids like chenodeoxycholic acid (CDCA). It became evident that sulfation was a critical detoxification mechanism.[4] The addition of a sulfate (B86663) group increases the water solubility of bile acids, which in turn reduces their intestinal absorption and enhances their elimination in urine and feces.

The specific synthesis of This compound was a key step in its characterization. A significant contribution was made in 1976 with the development of a method to prepare the 3-monosulfates of cholic acid, chenodeoxycholic acid, and deoxycholic acid as crystalline disodium (B8443419) salts.[5] This allowed for the production of purified standards for further experimental investigation. The synthesis of 7- and 12-monosulfates of various bile acids, including CDCA, using a sulfur trioxide-triethylamine complex further expanded the toolkit for researchers in the field.[6]

Early analytical techniques were crucial for separating and identifying these newly discovered sulfated metabolites. Thin-layer chromatography (TLC) was a foundational method used in the initial discovery and separation of sulfated bile acids from their non-sulfated counterparts.[1][7][8][9] Over time, more sophisticated methods like gas chromatography-mass spectrometry (GC-MS) and, more recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) have become the gold standard for the precise quantification of this compound in biological samples.[10][11][12][13][14]

Quantitative Data on this compound

The following tables summarize key quantitative data related to the metabolism and effects of chenodeoxycholic acid and its sulfated form.

| Parameter | Value | Species/Context | Reference |

| Pool Size | |||

| Chenodeoxycholic Acid | 477 +/- 77 mg | Patients with liver cirrhosis | [15] |

| Chenodeoxycholic Acid Sulfate | 38.7 +/- 4.0 mg | Patients with liver cirrhosis | [15] |

| Daily Synthesis | |||

| Chenodeoxycholic Acid | 118 +/- 6 mg | Patients with liver cirrhosis | [15] |

| Chenodeoxycholic Acid Sulfate | 32.6 +/- 3.2 mg | Patients with liver cirrhosis | [15] |

| Biological Half-life | |||

| Chenodeoxycholic Acid | 2.8 +/- 1.2 days | Patients with liver cirrhosis | |

| Chenodeoxycholic Acid Sulfate | 0.8 +/- 0.5 day | Patients with liver cirrhosis | |

| Maximum Biliary Excretion Rate | 1.25 µmoles/min | Rats (following intravenous infusion) | [16] |

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis and analysis of this compound, based on historical and modern techniques.

Chemical Synthesis of this compound

This protocol is a composite based on the principles described in early synthesis papers, particularly the use of a sulfur trioxide-triethylamine complex.

Objective: To chemically synthesize this compound.

Materials:

-

Chenodeoxycholic acid

-

Pyridine (B92270) (anhydrous)

-

Sulfur trioxide-triethylamine complex

-

Protecting group for the 7-hydroxyl and carboxylic acid moieties (e.g., acetic anhydride, methanol (B129727) with acid catalyst)

-

Deprotection reagents (e.g., potassium hydroxide (B78521) in ethanol)

-

Solvents for extraction and purification (e.g., ethyl acetate, benzene, diethyl ether)

-

Chromatography supplies (e.g., alumina (B75360) or silica (B1680970) gel for column chromatography)

Procedure:

-

Protection of Functional Groups:

-

Protect the 7-hydroxyl group and the carboxylic acid group of chenodeoxycholic acid to ensure selective sulfation at the 3-hydroxyl position. This can be achieved through acetylation of the hydroxyl group and esterification of the carboxylic acid.

-

-

Sulfation Reaction:

-

Dissolve the protected chenodeoxycholic acid in anhydrous pyridine.

-

Add the sulfur trioxide-triethylamine complex to the solution. The reaction is typically carried out overnight at room temperature.

-

-

Work-up and Deprotection:

-

Quench the reaction by adding water.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer to remove pyridine and other impurities.

-

Perform deprotection of the 7-hydroxyl and carboxylic acid groups. This is often achieved by saponification using a base such as potassium hydroxide in ethanol.

-

-

Purification:

-

The crude this compound can be purified by column chromatography on alumina or silica gel.

-

The final product can be crystallized, often as a disodium salt, to achieve high purity.

-

Quantification of this compound by LC-MS/MS

This protocol outlines a modern approach for the sensitive and specific quantification of this compound in biological samples.

Objective: To quantify the concentration of this compound in serum or plasma.

Materials:

-

Serum or plasma sample

-

Internal standard (e.g., deuterated this compound)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid or acetic acid (LC-MS grade)

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

Reversed-phase C18 column

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To a small volume of serum or plasma (e.g., 50 µL), add a known amount of the internal standard.

-

Add a larger volume of cold acetonitrile (e.g., 200 µL) to precipitate proteins.

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for analysis.

-

-

LC Separation:

-

Inject the prepared sample onto a reversed-phase C18 column.

-

Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid) to improve ionization.

-

The gradient is optimized to separate this compound from other bile acids and endogenous interferences.

-

-

MS/MS Detection:

-

Operate the mass spectrometer in negative ion mode.

-

Use selected reaction monitoring (SRM) to detect the specific precursor-to-product ion transitions for both this compound and its internal standard.

-

The precursor ion will be the deprotonated molecule [M-H]-, and the product ions will be characteristic fragments.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of this compound.

-

Calculate the concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Signaling Pathways

Chenodeoxycholic acid and its sulfated form are important signaling molecules that interact with nuclear receptors and G-protein coupled receptors to regulate gene expression and cellular function.

Farnesoid X Receptor (FXR) Signaling

Chenodeoxycholic acid is a potent endogenous ligand for the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose homeostasis.[17][18][19][20][21][22][23] While sulfation at the 3-position reduces the affinity for FXR, the interplay between CDCA and its sulfated metabolite is crucial for maintaining bile acid homeostasis. Activation of FXR by CDCA in the liver and intestine initiates a cascade of events that ultimately leads to the feedback inhibition of bile acid synthesis.

Takeda G-protein coupled Receptor 5 (TGR5) Signaling

Chenodeoxycholic acid is also an agonist for the G-protein coupled receptor TGR5. This receptor is expressed in various cell types, including enteroendocrine L-cells in the intestine. Activation of TGR5 by CDCA in these cells leads to the secretion of glucagon-like peptide-1 (GLP-1), which has important roles in glucose homeostasis and intestinal motility.

Conclusion

The discovery of this compound marked a significant advancement in our understanding of bile acid metabolism and its role in liver physiology and disease. From its initial identification as a product of a novel detoxification pathway to its characterization as a signaling molecule, the study of this sulfated bile acid has provided valuable insights for researchers, scientists, and drug development professionals. The historical and ongoing research into the synthesis, analysis, and biological functions of this compound continues to inform the development of therapeutic strategies for cholestatic liver diseases and other metabolic disorders. The detailed experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for those working to further unravel the complexities of bile acid homeostasis.

References

- 1. The formation of bile acid sulfates: a new pathway of bile acid metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The formation of bile acid sulfates: a new pathway of bile acid metabolism in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bile acid sulfates. I. Synthesis of lithocholic acid sulfates and their identification in human bile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of complete sulfation of bile acids on bile formation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation of the 3-monosulphates of cholic acid, chenodeoxycholic acid and deoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bile acid sulfates. III. Synthesis of 7- and 12-monosulfates of bile acids and their conjugates using a sulfur trioxide-triethylamine complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Separation of individual sulfated bile acid conjugates as calcium complexes using reversed-phase partition thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Thin-layer chromatographic separation of bile acids, especially of free dihydrocholanic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]

- 12. iroatech.com [iroatech.com]

- 13. jscimedcentral.com [jscimedcentral.com]

- 14. Bile acid separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pool size, synthesis, and turnover of sulfated and nonsulfated cholic acid and chenodeoxycholic acid in patients with cirrhosis of the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chenodeoxycholic acid-3-sulfate. Metabolism and excretion in the rat and hamster and effects on hepatic transport systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Bile Acids and FXR: Novel Targets for Liver Diseases [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Differential regulation of bile acid homeostasis by the farnesoid X receptor in liver and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frontiers | Regulation of bile acids and their receptor FXR in metabolic diseases [frontiersin.org]

An In-depth Technical Guide to the Metabolism of Chenodeoxycholic Acid 3-Sulfate in Humans

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chenodeoxycholic acid (CDCA), a primary bile acid synthesized from cholesterol in the liver, plays a crucial role in lipid digestion and absorption. Its metabolism is a complex process involving conjugation, deconjugation, and transformation by host enzymes and the gut microbiota. A key metabolic pathway is the sulfation of CDCA at the 3-hydroxyl position, forming chenodeoxycholic acid 3-sulfate (CDCA-3S). This sulfated metabolite has distinct physicochemical properties and a unique metabolic fate compared to its unconjugated precursor. This technical guide provides a comprehensive overview of the metabolism of CDCA-3S in humans, focusing on its synthesis, transport, and excretion. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important metabolic pathway.

Synthesis of this compound

The primary mechanism for the formation of CDCA-3S is the sulfation of chenodeoxycholic acid, a phase II detoxification reaction.

Enzymatic Catalysis: This reaction is catalyzed by the cytosolic sulfotransferase enzyme, SULT2A1, also known as dehydroepiandrosterone (B1670201) sulfotransferase (DHEA-ST). SULT2A1 is highly expressed in the liver and adrenal glands and to a lesser extent in the kidney.[1][2] It utilizes 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfonate donor to catalyze the transfer of a sulfo group to the 3α-hydroxyl position of CDCA.

Regulation of SULT2A1: The expression and activity of SULT2A1 are regulated by various nuclear receptors, including the Farnesoid X Receptor (FXR), Pregnane X Receptor (PXR), and Vitamin D Receptor (VDR).[3][4] This regulation highlights the intricate control of bile acid homeostasis and detoxification.

Transport and Distribution

Once synthesized in the hepatocytes, CDCA-3S is transported into the bile and systemic circulation.

Biliary Excretion: The transport of CDCA-3S across the canalicular membrane of hepatocytes into the bile is an important step in its elimination. While specific transporters for CDCA-3S have not been fully elucidated, it is known to be excreted into bile.

Enterohepatic Circulation: Unlike its unconjugated counterpart, sulfated bile acids like CDCA-3S are poorly reabsorbed from the intestinal lumen. This reduced intestinal reabsorption limits their participation in the enterohepatic circulation, favoring their elimination.

Plasma Transport: In the systemic circulation, CDCA-3S, like other bile acids, is bound to plasma proteins, primarily albumin. This binding influences its distribution and availability for renal clearance.

Excretion of this compound

The primary route of elimination for CDCA-3S from the human body is through renal excretion.

Renal Clearance: Sulfation significantly increases the water solubility of CDCA, facilitating its excretion in urine. The renal clearance of sulfated bile acids is considerably higher than that of their unsulfated counterparts.[5] In patients with cirrhosis, the renal clearance of sulfated bile salts was found to be 20 to 200 times greater than that of the corresponding unsulfated bile salts.[5]

Urinary Excretion in Health and Disease: In healthy individuals, the urinary excretion of bile acids is generally low. However, in cholestatic liver diseases, where biliary excretion is impaired, the sulfation pathway becomes a crucial alternative for the elimination of potentially toxic bile acids. Consequently, the levels of sulfated bile acids, including CDCA-3S, are significantly elevated in the urine of patients with hepatobiliary diseases.[6]

Quantitative Data

The following tables summarize key quantitative data related to the metabolism of chenodeoxycholic acid and its 3-sulfated form in humans.

Table 1: Kinetic Parameters of SULT2A1 for Bile Acid Sulfation

| Substrate | Apparent Km (μM) | Apparent Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint) (Vmax/Km) |

| Chenodeoxycholic Acid (CDCA) | - | - | Lower than UDCA and DCA |

Data from a study using a stable cell line expressing human SULT2A1. The intrinsic clearance for ursodeoxycholic acid (UDCA) was approximately 9.0-fold higher than that of chenodeoxycholic acid (CDCA).[7]

Table 2: Pool Size and Synthesis of Sulfated and Nonsulfated Bile Acids in Patients with Cirrhosis

| Bile Acid | Pool Size (mg) | Daily Synthesis (mg) | Biological Half-life (days) |

| Chenodeoxycholic Acid | 477 ± 77 | 118 ± 6 | 2.8 ± 1.2 |

| Chenodeoxycholic Acid Sulfate | 38.7 ± 4.0 | 32.6 ± 3.2 | 0.8 ± 0.5 |

| Cholic Acid | 513 ± 103 | 90 ± 14 | 4.3 ± 1.6 |

| Cholic Acid Sulfate | 4.7 ± 1.0 | 7.2 ± 2.1 | 0.7 ± 0.5 |

Data are presented as mean ± SEM for 5 patients with cirrhosis of the liver.[8]

Table 3: Urinary Excretion of Sulfated Bile Acids in Health and Liver Disease

| Condition | Total Urinary Bile Acid (μmol/day) | Percentage of Sulfated Bile Acid (%) |

| Healthy Subjects | - | 9% in normal serum |

| Acute Hepatitis | 68.24 ± 51.80 | 83.4 ± 16.7 |

| Chronic Hepatitis | 2.89 ± 2.69 | 73.9 ± 28.6 |

| Cirrhosis | 5.27 ± 4.28 | 44.6 ± 30.4 |

| Obstructive Jaundice | 32.62 ± 18.35 | 58.3 ± 22.6 |

Data are presented as mean ± SD or mean ± SEM.[6] In healthy subjects, the daily urinary CDCA-3S level was 0.74 +/- 0.83 mg/day.[9]

Experimental Protocols

In Vitro SULT2A1 Enzyme Assay for Bile Acid Sulfation

This protocol describes a typical enzyme assay to determine the kinetics of bile acid sulfation by SULT2A1.

Materials:

-

Recombinant human SULT2A1 enzyme

-

3'-phosphoadenosine-5'-phosphosulfate (PAPS)

-

Chenodeoxycholic acid (or other bile acid substrate)

-

Tritiated chenodeoxycholic acid ([³H]CDCA) for radiolabeling experiments

-

Reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4, containing 10 mM dithiothreitol (B142953) and 5 mM MgCl₂)

-

Scintillation cocktail and vials

-

Liquid scintillation counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, SULT2A1 enzyme, and the bile acid substrate (including a tracer amount of [³H]CDCA).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding PAPS to the mixture.

-

Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding an organic solvent (e.g., ethanol (B145695) or methanol).

-

Separate the sulfated product from the unreacted substrate using a suitable method, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of radiolabeled sulfated product using a liquid scintillation counter.

-

Calculate the reaction velocity and determine the kinetic parameters (Km and Vmax) by varying the substrate concentration.

Analysis of this compound in Human Urine by HPLC-MS/MS

This protocol outlines a general procedure for the quantification of CDCA-3S in human urine samples.

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the samples to remove any particulate matter.

-

Perform a solid-phase extraction (SPE) to concentrate the bile acids and remove interfering substances.

-

Condition an SPE cartridge (e.g., C18) with methanol (B129727) and then water.

-

Load the urine sample onto the cartridge.

-

Wash the cartridge with water to remove salts and polar impurities.

-

Elute the bile acids with methanol.

-

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis:

-

HPLC System: A reverse-phase C18 column is typically used for separation.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid) is commonly employed.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is used for detection.

-

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. The precursor ion for CDCA-3S ([M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

-

Quantification: A calibration curve is generated using standards of known concentrations of CDCA-3S. An internal standard (e.g., a deuterated analog of CDCA-3S) is added to the samples and standards to correct for variations in sample preparation and instrument response.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound

Caption: Metabolic pathway of this compound.

Experimental Workflow for CDCA-3S Analysis

Caption: Workflow for analyzing this compound.

Conclusion

The metabolism of this compound is a critical pathway for the detoxification and elimination of this primary bile acid. The sulfation of CDCA by SULT2A1 in the liver significantly alters its physicochemical properties, leading to reduced intestinal reabsorption and enhanced renal excretion. This metabolic route is particularly important in cholestatic conditions, where it serves as a compensatory mechanism to alleviate the accumulation of potentially toxic bile acids. A thorough understanding of the synthesis, transport, and excretion of CDCA-3S, along with robust analytical methods for its quantification, is essential for researchers and clinicians in the fields of hepatology, gastroenterology, and drug development. Further research into the specific transporters involved in its disposition and the regulatory networks governing its formation will provide deeper insights into bile acid homeostasis and its role in health and disease.

References

- 1. Sulfated and nonsulfated bile acids in urine, serum, and bile of patients with hepatobiliary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chenodeoxycholic Acids - Bile Acids, Fractionated LCMS - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. Urinary excretion of bile acids in cholestasis: evidence for renal tubular secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]

- 5. researchgate.net [researchgate.net]

- 6. Plasma Bile Acid Concentrations in Patients with Human Immunodeficiency Virus Infection Receiving Protease Inhibitor Therapy: Possible Implications for Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chenodeoxycholic acid-3-sulfate. Metabolism and excretion in the rat and hamster and effects on hepatic transport systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. shimadzu.com [shimadzu.com]

A Technical Guide to the Chemical and Biological Properties of Chenodeoxycholic Acid 3-Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chenodeoxycholic acid 3-sulfate (CDCA-3S) is a sulfated metabolite of the primary bile acid chenodeoxycholic acid (CDCA). Sulfation, a key detoxification pathway in the liver, alters the physicochemical and biological properties of bile acids, primarily increasing their water solubility and facilitating their elimination. This technical guide provides a comprehensive overview of the chemical properties, biological activities, and relevant experimental methodologies for studying CDCA-3S. While its parent compound, CDCA, is a potent agonist for the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (TGR5), sulfation at the 3-position significantly attenuates this activity. This document summarizes the known quantitative data, details experimental protocols for synthesis and analysis, and presents key signaling pathways associated with its parent compound.

Chemical Properties

This compound is most commonly available as its disodium (B8443419) salt to enhance stability and solubility. The addition of the sulfate (B86663) group at the 3-hydroxyl position significantly alters the polarity of the parent molecule.

| Property | Value (this compound) | Value (Disodium Salt) |

| IUPAC Name | (4R)-4-[(1S,2S,5R,7R,9R,10R,11S,14R,15R)-9-hydroxy-2,15-dimethyl-5-(sulfooxy)tetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadecan-14-yl]pentanoic acid[1] | 3α, 7α -dihydroxy-5β-cholan-24-oic acid 3-sulfate disodium salt[2] |

| Molecular Formula | C₂₄H₄₀O₇S[1][3] | C₂₄H₃₈Na₂O₇S[2][4][5] |

| Molecular Weight | 472.64 g/mol [1][3] | 516.60 g/mol [2][4][5] |

| CAS Number | 59132-32-0[1][3] | 60237-34-5[2] |

| Appearance | White to off-white solid | White to off-white solid[4] |

| Solubility | Practically insoluble in water.[2] Soluble in organic solvents like DMSO and ethanol. | Soluble in water (≥ 50 mg/mL).[4] |

| Stability | Store at -20°C for up to one year.[2] | Store at -20°C. Stock solutions in water should be filtered and used promptly; for longer-term storage, aliquots can be stored at -80°C for up to 6 months.[4] |

| pKa | Data not readily available. The sulfate group is strongly acidic. | Data not readily available. |

Biological Activity and Signaling Pathways

The biological significance of CDCA-3S lies primarily in its role as a detoxified metabolite of CDCA. The sulfation process reduces the detergent-like toxicity of high concentrations of bile acids and facilitates their renal and biliary excretion.[6] While CDCA is a potent natural agonist of the nuclear receptor FXR and the membrane receptor TGR5, sulfation at the 3-position is understood to significantly diminish its activity at these receptors.[7]

Farnesoid X Receptor (FXR) Signaling

CDCA is a key signaling molecule that activates FXR, a ligand-activated transcription factor that plays a central role in bile acid, lipid, and glucose homeostasis. The activation of FXR by bile acids initiates a negative feedback loop to control bile acid synthesis. While direct evidence for CDCA-3S as a potent FXR agonist is lacking, understanding the pathway activated by its parent compound is crucial.

TGR5 Signaling

CDCA also activates TGR5, a G-protein coupled receptor expressed in various tissues, including the intestine and gallbladder. TGR5 activation leads to an increase in intracellular cyclic AMP (cAMP), which mediates various physiological responses, including the regulation of energy expenditure and inflammation. The activity of CDCA-3S at this receptor is presumed to be significantly lower than that of CDCA.

Experimental Protocols

Synthesis of this compound (Disodium Salt)

This protocol is adapted from a general method for the sulfation of bile acids.

Materials:

-

Chenodeoxycholic acid

-

Acetic anhydride

-

Sulfur trioxide-pyridine complex

-

Sodium hydroxide (B78521)

-

Diethyl ether

Procedure:

-

Protection of the 7-hydroxyl group: Dissolve chenodeoxycholic acid in pyridine and add acetic anhydride. Stir the mixture at room temperature overnight to selectively acetylate the 7-hydroxyl group.

-

Sulfation of the 3-hydroxyl group: To the reaction mixture, add a sulfur trioxide-pyridine complex and stir for 24 hours at room temperature.

-

Hydrolysis of the acetyl group: Add a solution of sodium hydroxide in methanol to the mixture and heat under reflux to hydrolyze the 7-acetyl group.

-

Isolation and Purification: After cooling, the product is precipitated by the addition of diethyl ether. The precipitate is collected by filtration, washed with diethyl ether, and dried. The resulting disodium salt of this compound can be further purified by recrystallization from methanol/diethyl ether.

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of CDCA-3S in biological matrices like serum or plasma.

Materials:

-

Acetonitrile

-

Methanol

-

Formic acid

-

Water (LC-MS grade)

-

Internal standard (e.g., deuterated CDCA-3S)

-

C18 solid-phase extraction (SPE) cartridges

Procedure:

-

Sample Preparation:

-

To 100 µL of serum or plasma, add the internal standard.

-

Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

-

Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of 50% methanol in water.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).

-

Gradient: A suitable gradient from low to high organic phase to elute and separate the analyte from other matrix components.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM).

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for CDCA-3S and its internal standard.

-

FXR Reporter Gene Assay

This cell-based assay can be used to determine the functional activity of CDCA-3S on the farnesoid X receptor.

Materials:

-

HEK293T or HepG2 cells

-

FXR expression plasmid

-

FXR response element (FXRE)-driven luciferase reporter plasmid

-

Transfection reagent

-

Cell culture medium

-

Luciferase assay reagent

Procedure:

-

Cell Culture and Transfection:

-

Culture cells in a 96-well plate.

-

Co-transfect the cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid.

-

-

Compound Treatment:

-

After 24 hours, treat the cells with various concentrations of CDCA-3S, a known FXR agonist (e.g., CDCA) as a positive control, and a vehicle control (e.g., DMSO).

-

-

Luciferase Assay:

-

After an incubation period of 18-24 hours, lyse the cells and measure luciferase activity using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a control for cell viability if necessary.

-

Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and determine the EC₅₀ value.

-

Conclusion

This compound is an important metabolite in the detoxification and elimination of the primary bile acid CDCA. Its chemical properties are significantly influenced by the addition of a sulfate group, leading to increased hydrophilicity. While its biological activity as a signaling molecule is markedly reduced compared to its parent compound, the study of CDCA-3S is crucial for understanding bile acid homeostasis and the pathophysiology of cholestatic liver diseases. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the synthesis, quantification, and biological role of this sulfated bile acid. Future research should focus on obtaining more precise quantitative data on its interaction with key bile acid receptors to fully elucidate its physiological and pathological significance.

References

- 1. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation of the 3-monosulphates of cholic acid, chenodeoxycholic acid and deoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chenodeoxycholic acid-mediated activation of the farnesoid X receptor negatively regulates hydroxysteroid sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of complete sulfation of bile acids on bile formation: role of conjugation and number of sulfate groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Transport of chenodeoxycholic acid and its 3-alpha- and 7-alpha-sulfates by isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Chenodeoxycholic Acid 3-Sulfate: Structure, Stereochemistry, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological context of chenodeoxycholic acid 3-sulfate. The information is curated for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Stereochemistry

This compound is a sulfated derivative of the primary bile acid, chenodeoxycholic acid. The sulfate (B86663) group is esterified to the hydroxyl group at the C-3 position of the steroid nucleus.

Chemical Formula: C₂₄H₄₀O₇S[1]

IUPAC Name: (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-(sulfooxy)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

The stereochemistry of the molecule is crucial for its biological activity. The parent molecule, chenodeoxycholic acid, has a cis-fused A/B ring system (5β-cholanic acid series), which gives the steroid nucleus a bent shape. The hydroxyl groups at C-3 and C-7 are in the alpha (α) configuration, meaning they lie below the plane of the steroid nucleus. The sulfate group at the C-3 position maintains this stereochemical orientation.

Physicochemical Properties

A summary of the key physicochemical properties of chenodeoxycholic acid and its 3-sulfate derivative is presented in the table below. It is important to note that while data for chenodeoxycholic acid is readily available, specific experimental values for its 3-sulfate are less commonly reported.

| Property | Chenodeoxycholic Acid | This compound | References |

| Molecular Formula | C₂₄H₄₀O₄ | C₂₄H₄₀O₇S | [1][2] |

| Molecular Weight | 392.58 g/mol | 472.64 g/mol | [1][2] |

| Melting Point | 165-167 °C | Not available | [3] |

| Water Solubility | Practically insoluble | Practically insoluble (as acid) | [4][5] |

| pKa | ~5.0 | Not available | [5] |

| Appearance | White crystalline powder | White to off-white solid (disodium salt) | [5][6] |

Spectroscopic Data

¹H and ¹³C NMR Chemical Shifts for Chenodeoxycholic Acid (in D₂O)

| Atom No. | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| 1 | 39.9 | 1.79 |

| 2 | 32.1 | 1.88, 1.51 |

| 3 | 72.5 | 3.51 |

| 4 | 39.1 | 2.33, 2.19 |

| 5 | 43.1 | 1.34 |

| 6 | 29.3 | 1.45, 1.35 |

| 7 | 72.9 | 3.86 |

| 8 | 35.8 | 1.83 |

| 9 | 43.5 | 1.05 |

| 10 | 36.1 | - |

| 11 | 21.4 | 1.54, 1.46 |

| 12 | 40.2 | 1.81, 1.21 |

| 13 | 42.8 | - |

| 14 | 56.5 | 1.11 |

| 15 | 24.8 | 1.91, 1.18 |

| 16 | 28.8 | 1.59, 1.31 |

| 17 | 56.7 | 1.25 |

| 18 | 12.4 | 0.65 |

| 19 | 23.9 | 0.92 |

| 20 | 35.9 | 2.01 |

| 21 | 18.9 | 0.96 |

| 22 | 31.8 | 2.29, 2.17 |

| 23 | 31.7 | 2.29, 2.17 |

| 24 | 178.1 | - |

Data obtained from the Human Metabolome Database (HMDB) for chenodeoxycholic acid.

Mass Spectrometry: The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns in tandem mass spectrometry (MS/MS) would likely involve the loss of the sulfate group (SO₃, 80 Da) and successive losses of water molecules from the steroid nucleus.

Experimental Protocols

Synthesis of this compound

Principle: The synthesis involves the protection of the less reactive 7α-hydroxyl group, followed by sulfation of the 3α-hydroxyl group, and subsequent deprotection.

Materials:

-

Chenodeoxycholic acid

-

Acetic anhydride

-

Sulfur trioxide-pyridine complex

-

Sodium hydroxide (B78521)

-

Hydrochloric acid

-

Appropriate organic solvents (e.g., dioxane, methanol)

Procedure Outline:

-

Protection of the 7α-hydroxyl group: Chenodeoxycholic acid is first acetylated at the 3α-position. Due to steric hindrance, the 7α-hydroxyl group is less reactive and can remain unprotected or be protected under more stringent conditions if necessary.

-

Sulfation of the 3α-hydroxyl group: The 3-acetylated chenodeoxycholic acid is then reacted with a sulfating agent, such as a sulfur trioxide-pyridine complex, in an anhydrous solvent like pyridine or dioxane. This selectively sulfates the free 3α-hydroxyl group.

-

Deprotection: The acetyl protecting group at the 7α-position is removed by alkaline hydrolysis (e.g., using sodium hydroxide in methanol).

-

Purification: The final product, this compound, is purified by crystallization or chromatographic techniques. The disodium (B8443419) salt is often prepared for better solubility and stability.[4]

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure and stereochemistry. The appearance of signals corresponding to the steroid backbone and the changes in chemical shifts around the C-3 position upon sulfation provide evidence of successful synthesis.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition. Tandem MS (MS/MS) helps in structural elucidation by analyzing the fragmentation patterns.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the synthesized compound and for its quantification in biological samples.

Biological Significance and Signaling Pathways

Sulfation is a major pathway in the detoxification of bile acids.[8] The addition of a sulfate group increases the water solubility of bile acids, facilitating their elimination in urine and feces and reducing their intestinal reabsorption.

The primary enzyme responsible for the sulfation of chenodeoxycholic acid is Sulfotransferase Family 2A Member 1 (SULT2A1) . The expression and activity of SULT2A1 are regulated by nuclear receptors, most notably the Farnesoid X Receptor (FXR) .

Signaling Pathway: FXR-Mediated Regulation of Chenodeoxycholic Acid Sulfation

Caption: FXR activation by chenodeoxycholic acid leads to the negative regulation of SULT2A1 gene expression.

Explanation of the Pathway:

-

Activation of FXR: Chenodeoxycholic acid is a potent endogenous ligand for FXR.[9] Upon binding, FXR undergoes a conformational change.

-

Heterodimerization: Activated FXR forms a heterodimer with the Retinoid X Receptor (RXR).

-

DNA Binding: The FXR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as FXR Response Elements (FXREs) in the promoter regions of target genes.

-

Transcriptional Regulation: The binding of the FXR-RXR complex to the FXRE in the SULT2A1 gene promoter leads to the repression of its transcription. This is a negative feedback mechanism to control the levels of sulfated bile acids.

-

Sulfation: When FXR is not activated, SULT2A1 is expressed and catalyzes the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 3α-hydroxyl group of chenodeoxycholic acid, forming this compound.

-

Detoxification and Elimination: The resulting sulfated bile acid is more water-soluble and is readily eliminated from the body, thus reducing the potential toxicity of high concentrations of unconjugated bile acids.[8]

Experimental Workflow for the Analysis of this compound in Biological Samples

The analysis of sulfated bile acids in biological matrices such as plasma, urine, or bile typically involves sample preparation, chromatographic separation, and mass spectrometric detection.

Caption: A typical workflow for the analysis of sulfated bile acids from biological samples.

Protocol Outline:

-

Sample Preparation:

-

Protein Precipitation: For plasma or serum samples, a simple protein precipitation step with a cold organic solvent (e.g., acetonitrile (B52724) or methanol) is often sufficient.

-

Solid-Phase Extraction (SPE): For more complex matrices like urine or bile, SPE can be used to selectively isolate and concentrate the bile acids.

-

-

Liquid Chromatography (LC) Separation:

-

Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is commonly used to separate the different bile acid species.

-

A C18 column is typically employed with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol).

-

-

Mass Spectrometry (MS) Detection:

-

Electrospray ionization (ESI) in negative ion mode is highly sensitive for the detection of sulfated bile acids.

-

Tandem mass spectrometry (MS/MS) is used for selective and sensitive quantification through multiple reaction monitoring (MRM) and for structural confirmation based on fragmentation patterns.

-

-

Data Analysis:

-

Quantification is achieved by comparing the peak areas of the analyte to those of a known concentration of an internal standard (often a deuterated analog).

-

Identification is confirmed by matching the retention time and fragmentation pattern to that of an authentic reference standard.

-

References

- 1. Chenodeoxycholate 3-sulfate | C24H38O7S-2 | CID 176454322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chenodeoxycholic Acid | C24H40O4 | CID 10133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chenodeoxycholic acid - Wikipedia [en.wikipedia.org]

- 4. avantiresearch.com [avantiresearch.com]

- 5. worldscientificnews.com [worldscientificnews.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Bile acid sulfates. III. Synthesis of 7- and 12-monosulfates of bile acids and their conjugates using a sulfur trioxide-triethylamine complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. youtube.com [youtube.com]

An In-Depth Technical Guide to Endogenous Chenodeoxycholic Acid 3-Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract